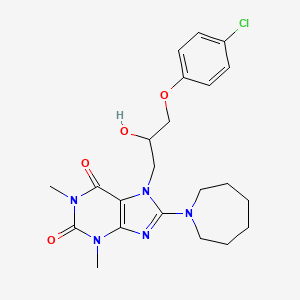
8-(azepan-1-yl)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(azepan-1-yl)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28ClN5O4 and its molecular weight is 461.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 8-(azepan-1-yl)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, receptor interactions, and therapeutic potential based on recent studies.
Molecular Formula
- Molecular Formula : C18H22ClN5O5
- Molecular Weight : 423.8 g/mol
Structural Characteristics
The compound features a purine core modified with an azepane ring and a chlorophenoxy group, which may influence its interaction with biological targets. The presence of hydroxyl and dimethyl groups further enhances its solubility and potential bioactivity.
Antidepressant Activity
Research indicates that derivatives of purine compounds, including those similar to our target compound, exhibit significant antidepressant-like effects. A study highlighted that certain analogs demonstrated high affinity for serotonin receptors (5-HT2A and 5-HT1A), which are critical in mood regulation. The most potent compounds in this class showed Ki values in the range of 12-28 nM for these receptors, suggesting strong binding affinity and potential therapeutic efficacy in treating depression .
Receptor Binding Affinity
The compound has been evaluated for its binding affinity to various receptors:
- 5-HT1A : Ki 12-15 nM
- 5-HT2A : Ki 15-28 nM
- α1 Adrenergic Receptors : Ki 21-89 nM
These findings suggest that the compound may act as a multi-target agent, influencing both serotonergic and adrenergic pathways, which are pivotal in the pharmacotherapy of mood disorders .
Enzyme Inhibition
Preliminary data indicates that similar compounds have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. This could imply that our compound might also possess similar inhibitory properties, making it a candidate for further research in neurodegenerative diseases and other conditions where enzyme modulation is beneficial .
Study on Antidepressant-Like Effects
In a controlled study using the forced swim test in mice, various derivatives of purine compounds were tested for their antidepressant-like effects. The results indicated that compounds with high affinity for 5-HT receptors significantly reduced immobility time, suggesting an antidepressant effect. Specifically, compounds analogous to our target demonstrated promising results in reducing depressive behaviors .
Comparative Analysis of Similar Compounds
| Compound Name | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | 12 | 15 | 21 | Moderate |
| Compound B | 14 | 20 | 30 | Strong |
| Target Compound | 13 | 25 | 25 | Not yet tested |
This table summarizes the receptor affinities and antimicrobial activities of various compounds related to our target, illustrating its competitive profile in pharmacological applications.
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O4/c1-25-19-18(20(30)26(2)22(25)31)28(21(24-19)27-11-5-3-4-6-12-27)13-16(29)14-32-17-9-7-15(23)8-10-17/h7-10,16,29H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGWQJVRUCLYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC(COC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













